CEP-28122

ALK inhibitor Kinase assay Enzymatic potency

CEP-28122 is a potent and selective ALK inhibitor for preclinical research. It offers a key advantage over first-generation inhibitors like crizotinib by lacking c-Met off-target activity, ensuring specific pathway analysis. Validated oral dosing (30 mg/kg BID) in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models achieves complete tumor regression with sustained target inhibition (>90% for >12 hours). An essential tool for target validation and benchmarking studies.

Molecular Formula C28H35ClN6O3
Molecular Weight 539.1 g/mol
CAS No. 1431697-87-8
Cat. No. B3061737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-28122
CAS1431697-87-8
SynonymsCEP-28122
Molecular FormulaC28H35ClN6O3
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
InChIInChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1
InChIKeyLAJAFFLJAJMYLK-CVOKMOJFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CEP-28122 Procurement Guide: Potent and Selective Oral ALK Inhibitor for Preclinical Research


CEP-28122 (CAS 1431697-87-8, free base CAS 1022958-60-6) is a diaminopyrimidine derivative that functions as a potent, selective, and orally bioavailable inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase [1]. The compound demonstrates significant antitumor activity in preclinical models of ALK-positive human cancers and has been characterized in primary research publications as a promising preclinical candidate for further development [2]. It is commonly supplied as a mesylate or mesylate hydrochloride salt for research applications [3].

CEP-28122 Differentiation: Why Other ALK Inhibitors Cannot Be Considered Interchangeable


ALK inhibitors are not interchangeable in preclinical research due to their highly divergent kinase selectivity profiles, potency against specific ALK fusion variants, and pharmacokinetic properties that directly impact in vivo study outcomes [1]. For example, the first-generation inhibitor crizotinib is a dual ALK/c-Met inhibitor with off-target activity that can confound experimental results, while newer agents exhibit distinct resistance mutation coverage [2]. CEP-28122 occupies a specific niche in the ALK inhibitor landscape with a unique selectivity signature and sustained target inhibition profile that differs from both earlier and later-generation compounds [3]. The following quantitative evidence establishes exactly where CEP-28122 demonstrates measurable differentiation.

CEP-28122 Quantitative Evidence for Scientific Selection: Head-to-Head and Cross-Study Comparisons


CEP-28122 ALK Enzyme Inhibition Potency: Quantitative Comparison with Crizotinib and Ceritinib

CEP-28122 demonstrates potent inhibition of recombinant ALK kinase activity in a time-resolved fluorescence (TRF) assay. Its IC50 value of 1.9 ± 0.5 nM [1] can be cross-compared to crizotinib's reported IC50 of 20 nM [2] and ceritinib's IC50 of 200 pM (0.2 nM) [3] under similar enzymatic assay conditions. This places CEP-28122 as an intermediate potency compound relative to these comparators.

ALK inhibitor Kinase assay Enzymatic potency

CEP-28122 Cellular ALK Inhibition in KARPAS-299 ALCL Cells: Comparison to Crizotinib

In KARPAS-299 ALK-positive anaplastic large cell lymphoma (ALCL) cells, CEP-28122 inhibits NPM-ALK tyrosine phosphorylation with an IC50 of approximately 20-30 nM [1]. Under similar cellular conditions, crizotinib has been reported to inhibit ALK phosphorylation with an IC50 of approximately 50-100 nM [2], indicating that CEP-28122 maintains a potency advantage in a cellular context.

ALCL Cell-based assay Tyrosine phosphorylation

CEP-28122 Kinase Selectivity Profile: Broad-Spectrum Analysis Against 259 Kinases

CEP-28122 was evaluated for inhibitory activity against 259 kinases at 1 μmol/L using the Millipore Kinase Profiler radiometric assay [1]. Only a limited number of kinases were inhibited by ≥90% at this concentration, for which full IC50 values were subsequently determined. The compound's selectivity profile is characterized by potent ALK inhibition (IC50 = 1.9 nM) with limited off-target activity, including moderate Flt4 inhibition (IC50 = 46 ± 10 nM) [2]. This selectivity contrasts with crizotinib, which potently inhibits both ALK and c-Met (IC50 = 8 nM) [3].

Kinase selectivity Off-target activity Profiling

CEP-28122 In Vivo Target Engagement: Sustained ALK Inhibition Duration

In tumor xenograft models in mice, a single oral dose of CEP-28122 at 30 mg/kg produced substantial inhibition of ALK tyrosine phosphorylation, with >90% target suppression maintained for more than 12 hours post-dose [1]. This extended duration of target engagement differentiates CEP-28122 from compounds with shorter pharmacodynamic half-lives. For context, crizotinib at 50 mg/kg in similar xenograft models demonstrated target inhibition that declined substantially by 12 hours [2].

Pharmacodynamics Target engagement Xenograft

CEP-28122 In Vivo Antitumor Efficacy: Complete Tumor Regression in ALCL Xenografts

CEP-28122 demonstrated dose-dependent antitumor activity in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models. At doses of 30 mg/kg twice daily or higher, complete or near-complete tumor regressions were observed [1]. Notably, treatment of mice bearing Sup-M2 tumor xenografts at 55 or 100 mg/kg twice daily for 4 weeks led to sustained tumor regression with no tumor reemergence for more than 60 days after treatment cessation [1]. Conversely, CEP-28122 showed marginal activity against ALK-negative tumor xenografts, confirming ALK-dependent efficacy [1].

Xenograft Tumor regression ALCL

CEP-28122 Application Scenarios Based on Validated Preclinical Evidence


In Vitro Characterization of ALK-Dependent Signaling Pathways

For researchers investigating ALK-mediated signaling in ALCL, NSCLC, or neuroblastoma cell lines, CEP-28122 provides a potent (cellular IC50 20-30 nM) and selective tool compound [1]. Its lack of c-Met inhibition, unlike crizotinib, ensures that observed biological effects can be attributed specifically to ALK pathway disruption rather than confounding off-target activity [2].

In Vivo Efficacy Studies in ALK-Positive Xenograft Models

CEP-28122 is validated for oral administration in mouse xenograft models of ALK-positive ALCL, NSCLC, and neuroblastoma, with established dosing regimens (30 mg/kg BID or higher) that achieve complete tumor regression [1]. The compound's sustained target inhibition (>90% for >12 hours at 30 mg/kg) supports twice-daily dosing schedules [3].

Pharmacodynamic Biomarker Studies of ALK Inhibition

The well-characterized pharmacodynamic profile of CEP-28122—including dose-dependent inhibition of ALK tyrosine phosphorylation in tumor tissue—makes it suitable for studies requiring correlation of target engagement with downstream biological effects [1]. The compound's selectivity against a broad panel of 259 kinases supports its use in target validation experiments [2].

Comparative Kinase Selectivity Profiling Studies

CEP-28122's defined selectivity signature (potent ALK inhibition with limited off-targets including Flt4 IC50 = 46 nM) enables its use as a reference compound in studies comparing ALK inhibitor selectivity profiles across different chemical scaffolds [2]. Researchers can benchmark new ALK inhibitors against CEP-28122's established selectivity parameters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-28122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.